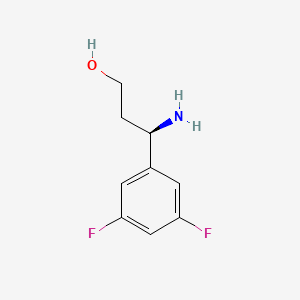

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol

Description

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol is a chiral amino alcohol characterized by a 3,5-difluorophenyl group attached to a propan-1-ol backbone with an amino substituent at the 3-position. The compound’s amino and hydroxyl groups enhance solubility and enable salt formation, which may improve pharmacokinetic properties .

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1 |

InChI Key |

WKDMRUUZXPTMAO-SECBINFHSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@@H](CCO)N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3,5-Difluorobenzaldehyde or related difluorophenyl derivatives serve as the aromatic starting point.

- Amino alcohol precursors or intermediates that can be stereoselectively transformed.

Synthetic Routes

While specific literature on the exact preparation of the this compound is limited, analogous compounds with difluorophenyl substituents at different positions (e.g., 2,4- or 2,5-difluorophenyl) provide insight into typical synthetic approaches:

| Step | Description | Details |

|---|---|---|

| 1 | Formation of α,β-unsaturated intermediates | 3,5-Difluorobenzaldehyde is often reacted with malonic acid derivatives or Wittig reagents to form cinnamic acid or styrene analogs with difluorophenyl substitution. |

| 2 | Asymmetric reduction or addition | Chiral catalysts or auxiliaries (e.g., chiral ligands with transition metals) are employed to reduce the double bond or add nucleophiles stereoselectively to form the chiral center. |

| 3 | Introduction of amino and hydroxyl groups | Amination and hydroxylation steps are carried out using reagents such as ammonia derivatives, azides (followed by reduction), or amino alcohol formation via epoxide opening. |

| 4 | Purification and resolution | Chromatographic techniques or crystallization are used to isolate the desired (3R) enantiomer with high optical purity. |

Example: Analogous Synthesis of Difluorophenyl Amino Alcohols

- For (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol, synthesis involves multi-step organic synthesis starting from difluorobenzaldehyde, proceeding through formation of intermediates such as amino alcohols, with stereocontrol achieved by chiral catalysts or auxiliaries.

- The (3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol has been synthesized via similar routes involving stereoselective addition reactions to difluorostyrene intermediates and subsequent functional group transformations.

These analogies strongly suggest that this compound can be prepared by adapting these methods with appropriate positional substitution on the phenyl ring.

Detailed Synthetic Methodology (Hypothetical Adaptation)

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3,5-Difluorobenzaldehyde + Wittig reagent or malonic acid + base | Formation of 3,5-difluorostyrene or cinnamic acid derivative | Base such as pyridine or piperidine; reaction under inert atmosphere |

| 2 | Asymmetric hydrogenation or epoxidation | Introduction of chirality at the β-carbon | Use of chiral Rh or Ru catalysts or Sharpless epoxidation for stereocontrol |

| 3 | Nucleophilic ring opening or amination | Installation of amino and hydroxyl groups | Azide reduction or direct amination; conditions optimized for stereoselectivity |

| 4 | Purification | Isolation of (3R) enantiomer | Chiral HPLC or crystallization |

Research Findings and Optimization

- Enantioselectivity: Achieving high enantiomeric excess is critical. Chiral catalysts such as Ru-(BINAP) complexes or organocatalysts have been shown to provide excellent stereocontrol in related amino alcohol syntheses.

- Yield and Scalability: Continuous flow synthesis methods have been reported for related compounds to improve yield, purity, and scalability, which could be adapted for this compound.

- Functional Group Compatibility: The presence of fluorine atoms enhances metabolic stability and binding affinity, but also requires careful selection of reaction conditions to avoid defluorination or side reactions.

Data Table Summarizing Preparation Parameters for Analogous Difluorophenyl Amino Alcohols

Notes on Industrial and Practical Considerations

- Base Selection: Organic bases such as triethylamine or inorganic bases like sodium hydroxide are commonly employed for deprotonation and facilitating nucleophilic substitutions.

- Solvent Systems: Mixtures of water and organic solvents (e.g., tetrahydrofuran, toluene) are used to optimize solubility and reaction rates.

- Safety: Handling of fluorinated aromatic compounds and chiral catalysts requires standard precautions due to potential toxicity and sensitivity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(3,5-difluorophenyl)propanal.

Reduction: Formation of 3-amino-3-(3,5-difluorophenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biology: It serves as a probe in biochemical studies to understand protein-ligand interactions.

Materials Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution: Fluorine vs. Bromine

- Brominated Analog: (3R)-3-amino-3-(3,5-dibromophenyl)propan-1-ol (CAS: 1212924-98-5) replaces fluorine with bromine. Bromine’s larger atomic radius and polarizability increase molecular weight (309.00 g/mol vs. However, bromine’s lower electronegativity reduces hydrogen-bonding capacity compared to fluorine, which may weaken target interactions .

- Trifluoromethyl/Chloro Analog: (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol (CAS: 1336103-64-0) introduces a trifluoromethyl group and chlorine. Chlorine’s steric bulk and electronegativity further modulate electronic properties .

Substitution Position: 2,4-Difluoro vs. 3,5-Difluoro

- Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: listed in ) features a 2,4-difluorophenyl group and an ester moiety. The ester group increases lipophilicity compared to the hydroxyl group in the target compound, which may influence bioavailability and metabolic pathways .

Backbone Modifications

- (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol (CAS: 872850-26-5) replaces the amino group with chlorine. This modification eliminates the basic amine, reducing aqueous solubility and altering interaction profiles (e.g., loss of protonation sites for ionic interactions). The (1S) stereochemistry may lead to divergent biological activity compared to the (3R) configuration .

Complex Derivatives in Pharmacological Contexts

- Triazolopyrimidine Derivatives (e.g., compound 25 in ): These incorporate the propan-1-ol moiety into a larger scaffold, such as (R)-3-(4-(5-Chloro-7-((3,3-dimethylbutan-2-yl)amino)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-difluorophenoxy)propan-1-ol. The triazolopyrimidine core enables microtubule stabilization, suggesting that structural complexity can confer specialized biological functions absent in simpler amino alcohols .

- This underscores the importance of fluorine placement in medicinal chemistry .

Physicochemical and Stereochemical Considerations

Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|

| (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol | C9H11F2NO | ~227.19* | 3,5-difluorophenyl, amino, hydroxyl | (3R) |

| (3R)-3-amino-3-(3,5-dibromophenyl)propan-1-ol | C9H11Br2NO | 309.00 | 3,5-dibromophenyl | (3R) |

| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl | C11H14ClF2NO2 | 265.69 | 2,4-difluorophenyl, ester | (3R) |

| (1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol | C9H9ClF2O | 206.62 | 3,5-difluorophenyl, chlorine | (1S) |

*Calculated based on molecular formula.

Stereochemical Impact

The (3R) configuration in the target compound and its brominated/trifluoromethyl analogs is critical for chiral recognition in biological systems. For example, in , the (R)-configuration in compound 25 is retained to preserve activity, suggesting that stereochemistry governs target engagement . Conversely, the (1S) configuration in ’s chloro-analog may lead to distinct pharmacokinetic or toxicological profiles .

Biological Activity

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 187.19 g/mol

- CAS Number : 1212933-55-5

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may act as a modulator for various receptors and enzymes, influencing pathways related to neuropharmacology and cancer therapeutics.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The presence of difluorophenyl groups enhances binding affinity and selectivity towards target proteins. Studies have shown that modifications to the phenyl ring can significantly alter biological potency.

Table 1: SAR Analysis of Related Compounds

| Compound | Structure | IC (μM) | Target |

|---|---|---|---|

| A | A | 0.8 | SMYD2 |

| B | B | 1.7 | D1 Receptor |

| C | C | 2.2 | BACE1 |

Pharmacological Profile

The pharmacological characterization of this compound highlights its potential as a therapeutic agent. It has been evaluated for its effects on various biological systems, including:

- Cancer Cell Lines : Exhibited significant inhibitory effects on cancer cell proliferation.

- Neurotransmitter Modulation : Demonstrated allosteric modulation properties on dopamine receptors.

Case Studies

Several studies have explored the therapeutic potential of this compound:

Case Study 1: Inhibition of SMYD2

In a study published in ACS Publications, this compound was identified as a potent inhibitor of SMYD2, an important target in cancer therapy. The compound showed an IC value of 0.8 μM, indicating strong binding affinity and potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research conducted on the modulation of dopamine receptors revealed that this compound acts as a positive allosteric modulator with minimal agonist activity. This suggests its utility in treating disorders such as schizophrenia and Parkinson's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.